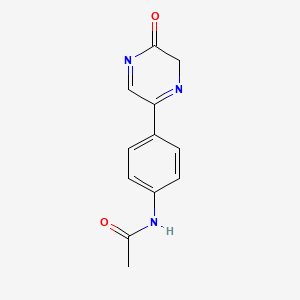
5-(4-acetamidophenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-acetamidophenyl)pyrazin-2(1H)-one, also known as APY, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. APY belongs to the class of pyrazinone compounds and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Cancer Research
5-(4-acetamidophenyl)pyrazin-2(1H)-one and its derivatives have been explored for their potential in inhibiting cancer cell growth. For instance, certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibition against A549 and H322 lung cancer cell growth in a dosage-dependent manner (Zheng, Shao, Zhao, & Miao, 2011). Additionally, some substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and found to induce apoptosis in H322 lung cancer cells (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).
Synthesis and Characterization
The synthesis and characterization of pyrazin-2(1H)-one derivatives have been a focus of research, with studies detailing the structural and spectral properties of these compounds. For example, the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a related compound, have been reported (Nayak, Narayana, Anthal, Gupta, & Kant, 2014). Similarly, the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been studied to understand their hydrogen bonding and other intermolecular interactions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Antioxidant and Antimicrobial Activity
Some studies have also investigated the antioxidant and antimicrobial potential of pyrazin-2(1H)-one derivatives. For example, a novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide have shown significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). Additionally, novel substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine compounds have been synthesized and evaluated for their antibacterial activities against various strains (Kitawat & Singh, 2014).
Anti-HIV-1 Activity
The anti-HIV-1 activity of pyrazin-2(1H)-one derivatives has also been a subject of research. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have been synthesized and evaluated for their potential anti-HIV-1 activity, with some showing promising results (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).
Eigenschaften
CAS-Nummer |
89541-55-9 |
|---|---|
Produktname |
5-(4-acetamidophenyl)pyrazin-2(1H)-one |
Molekularformel |
C12-H11-N3-O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
VZXIAVMLJCJLPP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
Synonyme |
5-(4-acetamidophenyl)pyrazin-2(1H)-one SK and F 94120 SK and F-94120 SKF 94120 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



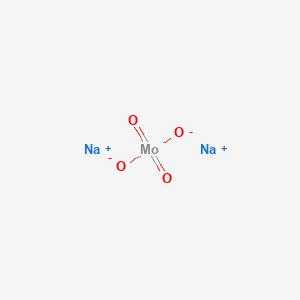
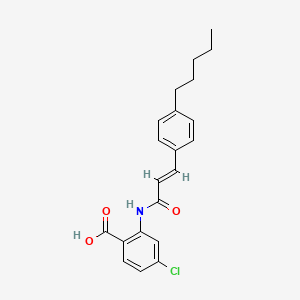


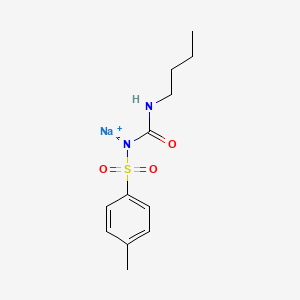
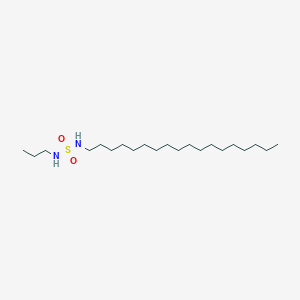
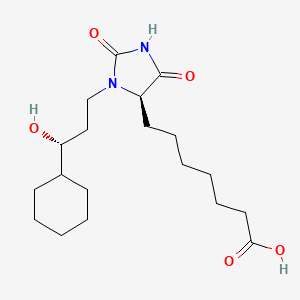
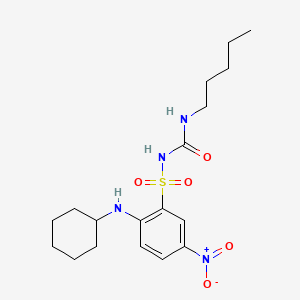
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
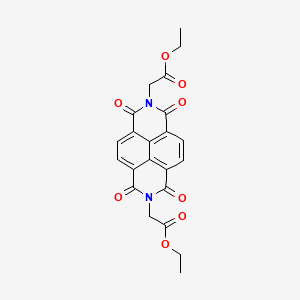
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)